![molecular formula C10H13FN2O5 B3226246 3'-Deoxy-3'-fluoro-5-methyluridine CAS No. 125217-37-0](/img/structure/B3226246.png)
3'-Deoxy-3'-fluoro-5-methyluridine
Overview
Description
3'-Deoxy-3'-fluoro-5-methyluridine (FMAU) is a synthetic nucleoside analogue that has been extensively studied for its potential applications in scientific research. FMAU is a modified version of uridine, where the 3'-hydroxyl group is replaced by a fluoro group and the 5-methyl group is retained. This modification imparts unique biochemical and physiological properties to FMAU, making it a valuable tool for studying various biological processes.
Scientific Research Applications
1. Radiochemical Synthesis
3'-Deoxy-3'-fluoro-5-methyluridine has been utilized in the synthesis of radiolabeled compounds for positron emission tomography (PET). Alauddin et al. (2005) described the synthesis of a pyrimidine analog, 3′-deoxy-3′-[18F]-fluoro-1-β-D-xylofuranosyluracil ([18F]-FMXU), a process involving several steps including triflation, fluorination, and hydrolysis, with a high radiochemical yield and purity (Alauddin, Balatoni, & Gelovani, 2005).
2. Synthesis of Nucleoside Derivatives
Attempts to synthesize derivatives of 3'-C-methyl pyrimidine nucleosides, including modifications of this compound, have been reported. These efforts aim to explore new nucleoside derivatives with potential biological activities. Aljarah et al. (2008) presented the unexpected nucleoside derivatives obtained from these synthesis attempts, highlighting the complexity and potential of this chemical modification pathway (Aljarah, Mathé, & Périgaud, 2008).
3. Role in Antiviral Research
The compound has been investigated in the context of antiviral research. Murakami et al. (2007, 2008) studied the mechanism of action of a related compound, β-d-2′-Deoxy-2′-Fluoro-2′-C-Methylcytidine (PSI-6130), and found that its metabolism leads to the formation of the 5'-triphosphate of β-d-2′-deoxy-2′-fluoro-2′-C-methyluridine, a potent inhibitor of the hepatitis C virus RNA-dependent RNA polymerase (Murakami et al., 2007)(Murakami et al., 2008).
4. Molecular Conformation Studies
The impact of fluorine substitution on themolecular conformation of this compound has been a subject of study. Aher et al. (2020) investigated the stereochemistry of this compound in its crystalline state using X-ray crystallography. They found that fluorine substitutions on the furanose ring of nucleosides like this compound can significantly influence the conformational properties of oligonucleotides, providing insights into the molecular interactions and stability of these compounds (Aher, Erande, Kumar, Fernandes, & Gonnade, 2020).
5. Development of Antiviral Agents
The synthesis and analysis of various derivatives of this compound have been explored for potential antiviral applications. Research by Watts et al. (2006) on 2'-deoxy-2'-fluoro-5-methyl-4'-thioarabinouridine, a derivative, involved conformational analysis and the study of stereochemical influences, contributing to the understanding of how these modifications can impact antiviral efficacy (Watts, Sadalapure, Choubdar, Pinto, & Damha, 2006).
6. Chemotherapy Drug Metabolism Monitoring
This compound has been implicated in the study of chemotherapy drug metabolism. Van Laarhoven et al. (2003) demonstrated the in vivo monitoring of capecitabine metabolism, a chemotherapy drug, in human liver using magnetic resonance spectroscopy. The metabolites of capecitabine, including derivatives of this compound, were tracked, offering a noninvasive method for predicting the efficacy and toxicity of chemotherapy drugs (van Laarhoven, Klomp, Kamm, Punt, & Heerschap, 2003).
Future Directions
properties
IUPAC Name |
1-[(2R,3S,4S,5R)-4-fluoro-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13FN2O5/c1-4-2-13(10(17)12-8(4)16)9-7(15)6(11)5(3-14)18-9/h2,5-7,9,14-15H,3H2,1H3,(H,12,16,17)/t5-,6-,7-,9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFLCLDYCKOUGAR-JXOAFFINSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)F)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13FN2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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